molecular formula C14H18INO3 B14853659 Tert-butyl 3-acetyl-5-iodobenzylcarbamate

Tert-butyl 3-acetyl-5-iodobenzylcarbamate

Cat. No.: B14853659
M. Wt: 375.20 g/mol
InChI Key: NPUBWFSNHHIOBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-5-iodobenzylcarbamate is a chemical compound with the molecular formula C14H18INO3 and a molecular weight of 375.20 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and an iodine atom attached to a benzylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-5-iodobenzylcarbamate typically involves the reaction of 3-iodobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

[ \text{3-iodobenzylamine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{tert-butyl 3-iodobenzylcarbamate} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-5-iodobenzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylcarbamates, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Tert-butyl 3-acetyl-5-iodobenzylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-5-iodobenzylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, while the acetyl and iodine groups can participate in various chemical reactions. The molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-acetyl-5-iodobenzylcarbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C14H18INO3

Molecular Weight

375.20 g/mol

IUPAC Name

tert-butyl N-[(3-acetyl-5-iodophenyl)methyl]carbamate

InChI

InChI=1S/C14H18INO3/c1-9(17)11-5-10(6-12(15)7-11)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

NPUBWFSNHHIOBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)I

Origin of Product

United States

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